Ethyl 2-Amino-4-(1-pyrazolyl)benzoate

Beschreibung

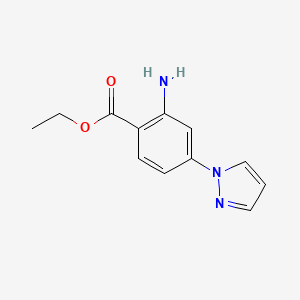

Structure

2D Structure

Eigenschaften

IUPAC Name |

ethyl 2-amino-4-pyrazol-1-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-2-17-12(16)10-5-4-9(8-11(10)13)15-7-3-6-14-15/h3-8H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRCSLEISLZCLAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)N2C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201207257 | |

| Record name | Benzoic acid, 2-amino-4-(1H-pyrazol-1-yl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201207257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375064-68-8 | |

| Record name | Benzoic acid, 2-amino-4-(1H-pyrazol-1-yl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1375064-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-amino-4-(1H-pyrazol-1-yl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201207257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Palladium-Catalyzed Coupling Method

Overview:

The most commonly employed method to prepare ethyl 2-amino-4-(1-pyrazolyl)benzoate analogues involves palladium-catalyzed cross-coupling of halogenated benzoate esters with pyrazole derivatives. This method ensures regioselective substitution at the para or ortho positions of the benzoate ring.

- 2-iodobenzoic acid or 2-bromobenzoic acid derivatives (esterified as ethyl esters)

- 1H-pyrazole

- Catalyst: Palladium acetate (Pd(OAc)₂)

- Ligand: Triphenylphosphine (PPh₃)

- Base: Potassium carbonate (K₂CO₃)

- Solvent: Acetone or ethanol

- Temperature: 65–80°C

- Reaction time: 6–24 hours under reflux

Mechanism:

The reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by coordination and deprotonation of pyrazole, and reductive elimination to form the C–N bond.

- Yields typically range from 60% to 85% depending on reaction optimization.

- Purification is achieved by column chromatography (hexane/ethyl acetate with triethylamine) or slow evaporation crystallization from ethanol.

| Parameter | Value/Condition |

|---|---|

| Catalyst | Pd(OAc)₂ (5 mol%) |

| Ligand | Triphenylphosphine (10 mol%) |

| Base | K₂CO₃ (2–3 equivalents) |

| Solvent | Acetone or ethanol |

| Temperature | 65–80°C |

| Reaction Time | 6–24 hours |

| Typical Yield | 66–85% |

| Purification | Column chromatography or recrystallization |

Nucleophilic Substitution on Halogenated Benzoates

Overview:

An alternative synthetic approach involves nucleophilic aromatic substitution where pyrazole acts as a nucleophile displacing a halogen (usually bromine) on ethyl 2-amino-4-halobenzoate.

- Base: Potassium carbonate or sodium hydride

- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetone

- Temperature: Reflux (~65°C)

- Time: 6–12 hours

- This method is suitable for substrates where the halogen is activated by electron-withdrawing groups.

- Reaction optimization includes adjusting solvent polarity and base equivalents to maximize yield.

Retrosynthetic and Computational Analysis

Research Findings and Characterization

- Structural Analysis: X-ray crystallography confirms the substitution pattern and conformation, showing a dihedral angle of approximately 76° between the pyrazole and benzene rings, and an antiperiplanar conformation of the ethyl ester side chain.

- Spectroscopic Data:

- NMR signals distinctly identify ester and pyrazole protons.

- FT-IR shows characteristic carbonyl (C=O) stretch near 1700 cm⁻¹ and NH₂ vibrations around 3300–3365 cm⁻¹.

- Optimization: Adjusting solvent, temperature, and catalyst loading can improve purity and yield. Column chromatography with triethylamine-modified eluents enhances isolation of pure products.

Summary Table: Comparative Preparation Methods

| Method | Starting Materials | Catalyst/Base | Solvent | Temp. (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Palladium-catalyzed coupling | 2-iodobenzoate ester + 1H-pyrazole | Pd(OAc)₂ + PPh₃ + K₂CO₃ | Acetone/Ethanol | 65–80 | 66–85 | Regioselective, scalable, high purity |

| Nucleophilic substitution | 2-bromo-4-amino benzoate ester + pyrazole | K₂CO₃ or NaH | DMF/Acetone | ~65 | 50–70 | Requires activated halogen, milder |

| One-pot multi-component (related) | Aryl aldehyde + ethyl acetoacetate + hydrazine | Sodium benzoate | Water | Ambient | High | Green chemistry, adaptable for analogs |

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-Amino-4-(1-pyrazolyl)benzoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The pyrazolyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or halogenating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Properties

Research indicates that pyrazole derivatives, including Ethyl 2-Amino-4-(1-pyrazolyl)benzoate, exhibit notable antimicrobial activity. A study highlighted the effectiveness of various pyrazole derivatives against bacterial strains, suggesting their potential as novel antimicrobial agents . The compound's ability to inhibit bacterial growth may be attributed to its structural features that interact with microbial enzymes.

Anticancer Activity

The compound has been investigated for its anticancer properties. Pyrazole derivatives are known to target specific pathways involved in cancer cell proliferation. For instance, studies have shown that certain pyrazole compounds can inhibit key enzymes involved in tumor growth, making them candidates for further development as anticancer drugs . this compound's unique structure may enhance its efficacy in targeting these pathways.

Organic Synthesis

Building Block in Synthesis

this compound serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, including nucleophilic substitutions and cyclization reactions, to produce more complex molecules . This property is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.

Reagent in Chemical Reactions

The compound can act as a reagent in organic reactions, facilitating the formation of new chemical bonds. Its reactivity allows it to participate in diverse synthetic pathways, making it a crucial component in the development of new materials and compounds .

Material Science

Development of New Materials

In material science, this compound has potential applications in the development of polymers and nanomaterials. Its functional groups can be utilized to create materials with specific properties, such as enhanced thermal stability or electrical conductivity. Research is ongoing to explore these capabilities further .

Data Table: Summary of Applications

Case Study 1: Antimicrobial Activity

In a comparative study of several pyrazole derivatives, this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The study employed standard disc diffusion methods to assess antimicrobial efficacy and highlighted the compound's potential as a lead structure for antibiotic development.

Case Study 2: Anticancer Properties

A recent investigation into the anticancer effects of this compound revealed its ability to induce apoptosis in cancer cell lines. The study utilized flow cytometry and Western blot analysis to elucidate the mechanisms involved, indicating that the compound could disrupt cancer cell signaling pathways.

Wirkmechanismus

The mechanism of action of Ethyl 2-Amino-4-(1-pyrazolyl)benzoate involves its interaction with specific molecular targets. The amino and pyrazolyl groups are key functional groups that enable the compound to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-Nitro-4-(1-pyrazolyl)benzoate

A direct structural analog, Ethyl 2-Nitro-4-(1-pyrazolyl)benzoate (CAS: 1375064-66-6), replaces the amino group with a nitro substituent. Key differences include:

- Molecular Weight: 261.23 g/mol (vs. 231.25 g/mol for the amino derivative) .

- Reactivity: The nitro group can be reduced to an amine, making it a precursor for synthesizing Ethyl 2-Amino-4-(1-pyrazolyl)benzoate.

- Applications: Primarily used in research as a synthetic intermediate, whereas the amino derivative may have enhanced biological activity due to nucleophilic reactivity .

Simple Alkyl Benzoates (Methyl Benzoate, Ethyl Benzoate)

These compounds lack the pyrazolyl and amino substituents, leading to distinct properties:

Key Differences :

- Odor Activity: Methyl and ethyl benzoates exhibit high odor activity values (OAVs) in fermented beverages (e.g., methyl benzoate OAV = 6.03), contributing floral aromas . In contrast, the pyrazolyl and amino groups in this compound likely reduce volatility, making it less relevant in flavor chemistry.

- Biological Potential: The amino and pyrazolyl groups in the target compound may enhance interactions with biological targets, unlike simple alkyl benzoates.

Heterocyclic Ester Derivatives

Compounds like ethyl-2-benzothiazolyl acetate () and pyrano-pyrimidine derivatives () share structural complexity with this compound. For example:

Biologische Aktivität

Ethyl 2-Amino-4-(1-pyrazolyl)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound has the molecular formula and a molecular weight of 231.25 g/mol. The compound features a benzoate moiety linked to a pyrazole ring, which is known for its ability to interact with various biological targets. The synthesis typically involves the reaction of 2-amino-4-(1-pyrazolyl)benzoic acid with ethyl chloroformate under basic conditions, resulting in the formation of the ethyl ester derivative.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various bacterial strains. For instance, it has demonstrated significant inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 16 to 32 µg/mL . The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential cellular processes.

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. It shows promise as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor, which is vital in managing type 2 diabetes mellitus (T2DM). DPP-4 plays a critical role in glucose metabolism by inactivating incretin hormones; thus, its inhibition can enhance insulin secretion and lower blood glucose levels . The structure-activity relationship (SAR) studies indicate that modifications to the pyrazole ring can significantly affect the potency and selectivity of DPP-4 inhibition.

The biological activity of this compound can be attributed to several mechanisms:

- Hydrogen Bonding : The amino group in the compound can form hydrogen bonds with active site residues of target enzymes, facilitating inhibition.

- π-π Interactions : The aromatic systems in both the pyrazole and benzoate moieties allow for π-π stacking interactions with aromatic amino acids in enzyme active sites.

- Hydrophobic Interactions : The ethyl group enhances lipophilicity, promoting better membrane permeability and interaction with hydrophobic pockets within enzymes.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for Ethyl 2-Amino-4-(1-pyrazolyl)benzoate?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as coupling the pyrazole moiety to the benzoate backbone via nucleophilic substitution or metal-catalyzed cross-coupling. For example:

Amination : Introduce the amino group at the 2-position of the benzoate using nitration followed by reduction .

Pyrazole Attachment : Employ Buchwald-Hartwig amination or Suzuki-Miyaura coupling to attach the pyrazolyl group at the 4-position .

Esterification : Protect the carboxylic acid group as an ethyl ester using ethanol under acidic conditions .

- Purification : Column chromatography (silica gel) or recrystallization in ethanol/water mixtures is recommended.

Q. How can the structural integrity of this compound be confirmed?

- Analytical Workflow :

X-ray Crystallography : Use SHELX or WinGX for single-crystal structure determination .

NMR Spectroscopy : Confirm substituent positions via - and -NMR (e.g., pyrazole protons at δ 7.5–8.5 ppm, ester carbonyl at ~168 ppm) .

Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] at m/z 261.1).

Advanced Research Questions

Q. How does the pyrazolyl group influence the compound’s biological activity?

- Mechanistic Insights :

- The pyrazole ring enhances π-π stacking with biological targets (e.g., enzymes or receptors), while the amino group facilitates hydrogen bonding.

- Cytotoxicity Testing : Use Hep-2 or lung fibroblast cell lines to assess toxicity, referencing protocols for ethyl benzoate derivatives .

- Structure-Activity Relationship (SAR) : Compare with analogs lacking the pyrazolyl group to isolate its contribution to antimicrobial or anticancer activity .

Q. How can researchers resolve contradictions in catalytic activity data involving ethyl benzoate derivatives?

- Case Study : In polymerization catalysts, ethyl benzoate’s concentration non-linearly affects stereoregularity and molecular weight due to competing effects on active site availability and chain transfer rates .

- Experimental Design :

Dose-Response Analysis : Systematically vary ethyl benzoate concentrations (e.g., 0.1–5 mol%) in catalyst systems.

Kinetic Profiling : Measure propagation rate constants () and active center density via -quenching experiments .

Statistical Modeling : Use multivariate regression to decouple steric/electronic effects of substituents (e.g., amino vs. pyrazolyl groups).

Q. What methodologies are recommended for assessing the compound’s environmental or metabolic stability?

- Sample Preparation : Solid-phase microextraction (SPME) for isolating benzoate derivatives from complex matrices .

- Degradation Studies :

- Hydrolysis : Monitor ester cleavage in buffered solutions (pH 6.5–7.4) via HPLC .

- Photostability : Expose to UV-Vis light (300–400 nm) and track degradation products using LC-MS.

Data Interpretation & Reproducibility

Q. Why do cytotoxicity results for ethyl benzoate derivatives vary across studies?

- Critical Analysis : Cytotoxicity is cell line-dependent. For example:

- Ethyl benzoate shows moderate toxicity in Hep-2 cells but negligible effects in keratinocytes .

- Recommendations :

- Standardize assays using ISO-certified cell lines (e.g., HeLa or A549).

- Include positive controls (e.g., doxorubicin) and normalize viability data to solvent-only groups.

Q. How can crystallographic data for this compound be validated?

- Quality Metrics :

- R-factor : Aim for < 0.05 using SHELXL refinement .

- Displacement Parameters : Anisotropic refinement for non-H atoms; validate via ORTEP plots .

- Deposition : Submit CIF files to the Cambridge Structural Database (CSD) for peer validation.

Safety & Handling

Q. What safety protocols are advised for handling this compound?

- Toxicity Profile :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.